molecular formula C20H24BrClN2O2 B4212001 N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride

Cat. No.: B4212001
M. Wt: 439.8 g/mol
InChI Key: LECLOKLWFJBQCJ-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride is a synthetic organic compound that belongs to the class of substituted benzylamines. This compound is characterized by the presence of a bromine atom, ethoxy and methoxy groups on the benzyl ring, and an indole moiety. It is typically used in scientific research for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride generally involves multiple steps:

    Bromination: The starting material, 4-ethoxy-5-methoxybenzylamine, is brominated using bromine or a brominating agent to introduce the bromine atom at the 3-position.

    Indole Coupling: The brominated intermediate is then coupled with 2-(1H-indol-3-yl)ethanamine under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the indole ring, resulting in debromination or hydrogenation products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzylamines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as binding to specific receptors or enzymes, making it useful in biochemical assays.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride would depend on its specific biological target. Potential mechanisms include:

    Receptor Binding: The compound may bind to specific receptors, such as serotonin or dopamine receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence intracellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
  • N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
  • N-(3-bromo-4-ethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride

Uniqueness

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride is unique due to the specific combination of substituents on the benzyl ring and the presence of the indole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2.ClH/c1-3-25-20-17(21)10-14(11-19(20)24-2)12-22-9-8-15-13-23-18-7-5-4-6-16(15)18;/h4-7,10-11,13,22-23H,3,8-9,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLOKLWFJBQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNCCC2=CNC3=CC=CC=C32)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride
Reactant of Route 2
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N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride
Reactant of Route 3
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride
Reactant of Route 4
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride
Reactant of Route 6
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride

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